molecular formula C12H10ClNO3 B2725546 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 70271-77-1

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B2725546
CAS RN: 70271-77-1
M. Wt: 251.67
InChI Key: ABZXBXREXPKTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889706B2

Procedure details

Ethyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (19.8 mmol) and phosphorus (V) oxychloride (99.3 mmol) was stirred and heated to 125° C. for 12 hours. The mixture was cooled to ambient temperature and the phosphorus (V) oxychloride was evaporated. The crude product was used without further purification. MS m/z 271.80 (M+1).
Quantity
19.8 mmol
Type
reactant
Reaction Step One
Quantity
99.3 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Cl:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O(Cl)[Cl:19].[P+5]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:19])=[CH:13][C:12]([Cl:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.8 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)Cl
Name
Quantity
99.3 mmol
Type
reactant
Smiles
O(Cl)Cl.[P+5]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the phosphorus (V) oxychloride was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.